rac Clopidogrel-d4 Hydrogen Sulfate is a synthetic compound that serves as a labeled version of the antithrombotic agent Clopidogrel. It is primarily utilized in scientific research for its ability to facilitate various studies related to pharmacokinetics and pharmacodynamics. The compound is characterized by its unique isotopic labeling, which includes deuterium, enhancing its utility in tracing and analytical applications.
This compound is classified under the category of antithrombotic agents, specifically functioning as an irreversible inhibitor of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. Its chemical structure is represented by the formula and it has a CAS number of 1219274-96-0 .
The synthesis of rac Clopidogrel-d4 Hydrogen Sulfate involves several key steps:
These methods can be adapted for both laboratory-scale and industrial-scale production, ensuring high purity and yield through optimized reaction conditions and purification techniques .
The molecular structure of rac Clopidogrel-d4 Hydrogen Sulfate features several functional groups that contribute to its pharmacological activity:
rac Clopidogrel-d4 Hydrogen Sulfate can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines .
The mechanism of action for rac Clopidogrel-d4 Hydrogen Sulfate involves several critical steps:
This mechanism underscores its classification as an antithrombotic agent, making it vital in preventing cardiovascular events associated with thrombosis .
Additional analyses may include spectroscopic methods (NMR, IR) to confirm structural integrity and purity .
rac Clopidogrel-d4 Hydrogen Sulfate has several significant applications in scientific research:
This compound's diverse applications highlight its importance across multiple fields, particularly in drug development and analytical chemistry.
rac Clopidogrel-d4 Hydrogen Sulfate (CAS 1219274-96-0) is a deuterium-labeled analogue of the antiplatelet agent clopidogrel, featuring four deuterium atoms at the ortho- and meta-positions of the 2-chlorophenyl ring. The compound exists as a racemic mixture of enantiomers, with the hydrogen sulfate salt enhancing its stability and solubility. The molecular formula is C₁₆H₁₂D₄ClNO₂S·H₂SO₄, yielding a molecular weight of 423.92 g/mol [2] [5] [10].
Critical structural features include:
Table 1: Key Structural Data for rac Clopidogrel-d4 Hydrogen Sulfate
Property | Specification |
---|---|
Molecular Formula | C₁₆H₁₂D₄ClNO₂S·H₂SO₄ |
Molecular Weight | 423.92 g/mol |
IUPAC Name | methyl 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid |
Deuterium Positions | Phenyl ring positions 3,4,5,6 |
SMILES Notation | COC(=O)C(C1=CC=CC(=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
The synthesis of rac Clopidogrel-d4 Hydrogen Sulfate centers on isotopic labeling early in the synthetic sequence to maximize isotopic fidelity and minimize deuterium loss. Two principal strategies are employed:
The final step involves salt formation via sulfuric acid treatment in anhydrous acetone, yielding the hydrogen sulfate salt with >95% chemical purity. Critical process controls include:
Table 2: Synthetic Strategies for Deuterated Clopidogrel Derivatives
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Labeled Precursor | Tetradeuterio-2-chlorobenzyl bromide | High isotopic purity (>99% atom D) | Costly deuterated starting materials |
Catalytic Hydrogenation | D₂ gas, PtO₂ catalyst | Lower material costs | Risk of deuteration at non-target sites |
Salt Formation | H₂SO₄ in acetone, 0°C | High crystallinity (>96% HPLC purity) | Potential sulfate ester impurities |
The racemic nature of rac Clopidogrel-d4 Hydrogen Sulfate differentiates it from therapeutically used enantiopure clopidogrel, with critical implications for analytical applications:
Pharmacologically, the racemic mixture retains platelet aggregation inhibition properties, though the (S)-enantiomer demonstrates 30-fold higher activity at P2Y12 receptors. This pharmacological mismatch is irrelevant for analytical applications but necessitates verification of metabolic stability in tracer studies [4] [6].
Table 4: Racemic vs. Enantiopure Clopidogrel-d4 in Research Applications
Characteristic | rac Clopidogrel-d4 Hydrogen Sulfate | Enantiopure (S)-Clopidogrel-d4 |
---|---|---|
Primary Application | MS internal standard, metabolic studies | Pharmacodynamic studies |
Synthetic Complexity | Low (no chiral resolution) | High (asymmetric synthesis required) |
Chromatographic Separation | Reversed-phase C18 column | Chiral stationary phase required |
Cost (per gram) | $300–650 (research quantities) | >$2,000 (estimated) |
Mass Spectrometric Signal | Co-elutes with both enantiomers | Specific to (S)-enantiomer |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: